Rel-((1R,4S)-4-((2-amino-6-chloro-5-((E)-(4-chlorophenyl)diazenyl)pyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is a complex organic compound with a unique structure that includes a cyclopentene ring, a pyrimidine ring, and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the azo group and the cyclopentene ring. The reaction conditions typically involve the use of solvents such as acetonitrile or dimethylformamide, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins makes it valuable for investigating biochemical pathways.
Medicine
In medicine, (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound shares the pyrimidine ring structure but lacks the azo linkage and cyclopentene ring.
2-Amino-5-chlorobenzophenone: This compound has a similar amino and chloro substitution pattern but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of (1R,4S)-rel-4-[[2-Amino-6-chloro-5-[(4-chlorophenyl)azo]-4-pyrimidinyl]amino]-2-cyclopentene-1-methanol lies in its combination of structural features, including the cyclopentene ring, azo linkage, and pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H16Cl2N6O |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
[(1R,4S)-4-[[2-amino-6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidin-4-yl]amino]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C16H16Cl2N6O/c17-10-2-5-11(6-3-10)23-24-13-14(18)21-16(19)22-15(13)20-12-4-1-9(7-12)8-25/h1-6,9,12,25H,7-8H2,(H3,19,20,21,22)/t9-,12+/m0/s1 |
InChI Key |
KZQMZONKDSNMSL-JOYOIKCWSA-N |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO |
Canonical SMILES |
C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N=NC3=CC=C(C=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.